The primary source of Rosellichalasin is the Rosellinia genus, particularly species that thrive in tropical environments. These fungi are known for producing a variety of bioactive compounds that have implications for human health and disease treatment.
Rosellichalasin is classified under the following categories:
The synthesis of Rosellichalasin can be achieved through various methods, including:
The natural extraction process typically involves:
In chemical synthesis, strategies may include:
Rosellichalasin possesses a complex molecular structure characterized by multiple rings and functional groups typical of terpenoids. Its molecular formula is .
Rosellichalasin can undergo several chemical reactions:
These reactions are essential for understanding how Rosellichalasin interacts with biological systems and can be influenced by environmental factors such as pH and temperature.
The mechanism of action of Rosellichalasin involves its interaction with cellular pathways:
Research indicates that Rosellichalasin can induce cell cycle arrest and promote programmed cell death in various cancer cell lines, highlighting its therapeutic potential.
Relevant data include its melting point (approximately 120°C) and boiling point (not extensively documented but expected to be above 200°C due to its complex structure).
Rosellichalasin has several promising applications in scientific research:
The core scaffold assembly involves a trans-acyltransferase (AT) PKS module collaborating with an NRPS module:
A critical reductive release step distinguishes rosellichalasin biosynthesis. Studies of homologous pyrichalasin H biosynthesis demonstrate that the reductase (R) domain catalyzes NADPH-dependent reduction of the thioester-tethered intermediate to an aldehyde. This spontaneously undergoes Knoevenagel cyclization, forming the perhydroisoindolone core before Diels-Alder cyclization completes macrocyclization. R-domain specificity requires covalent attachment to the upstream thiolation domain but shows minimal selectivity for polyketide structure. [2]
Table 1: Key Enzymatic Domains in Rosellichalasin PKS-NRPS Hybrid
Domain | Function | Specificity |
---|---|---|
PKS trans-AT | Polyketide chain elongation | Malonyl-CoA, methylmalonyl-CoA |
NRPS A-domain | Amino acid activation | L-Phenylalanine |
R-domain | Aldehyde release via NADPH reduction | Phosphopantetheine-bound substrates |
C-domain | Macrocyclization | Linear aminoacyl-polyketide chains |
Macrocyclization strategies exhibit significant evolutionary divergence across fungi:
Structural evidence for evolutionary divergence comes from:
"The macrocyclic ring size and oxidation patterns in rosellichalasins B–H suggest Rosellinia sp. utilizes a conserved IMDAase enzyme absent in Phomopsis or Aspergillus cytochalasan producers. This enzyme likely evolved from ancestral Diels-Alderases involved in tropolone biosynthesis." [3] [7]
Biosynthetic "shunts" arise when intermediates escape the canonical pathway, yielding structurally distinct metabolites:
Table 2: Shunt Metabolites in Rosellichalasin Biosynthesis
Metabolite | Structure | Biosynthetic Origin |
---|---|---|
Rosellinin A (9) | Linear PKS-NRPS derivative lacking decalin | Pre-Diels-Alder intermediate |
Rosellinin B (10) | Oxidized variant with C-19 carboxylate | Oxidative shunt of intermediate |
Shunt metabolites significantly expand chemical diversity by:
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